Chlorempenthrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

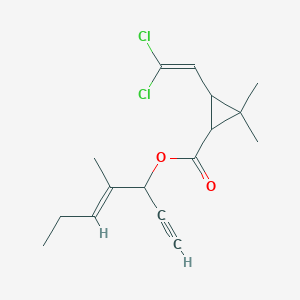

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20Cl2O2 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

[(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C16H20Cl2O2/c1-6-8-10(3)12(7-2)20-15(19)14-11(9-13(17)18)16(14,4)5/h2,8-9,11-12,14H,6H2,1,3-5H3/b10-8+ |

InChI Key |

XCUGQTFVQHTFPD-CSKARUKUSA-N |

Isomeric SMILES |

CC/C=C(\C)/C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Neurotoxicological Footprint of Chlorempenthrin: An In-depth Technical Guide to its Mechanism of Action on Insect Nerve Function

Executive Summary

Pyrethroid insecticides, a class of neurotoxicants, exert their primary effect by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2][3] This interaction disrupts the normal functioning of these channels, which are critical for the initiation and propagation of action potentials.[1] By locking the sodium channels in an open state, pyrethroids cause prolonged membrane depolarization, leading to hyperexcitation of the nervous system, subsequent paralysis, and eventual death of the insect.[1][4] While VGSCs are the primary target, some pyrethroids have also been shown to interact with other ligand-gated ion channels, such as GABA receptors, albeit with lower affinity.[2] This guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the action of pyrethroid insecticides on insect nerve function.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal mechanism of action for pyrethroid insecticides is the disruption of voltage-gated sodium channel function.[1][2] These channels are transmembrane proteins that facilitate the rapid influx of sodium ions into neurons upon membrane depolarization, a key step in the generation of an action potential.[1]

Pyrethroids bind to a specific site on the α-subunit of the sodium channel.[1][4] This binding is state-dependent, with a higher affinity for the open or activated state of the channel.[2] The binding of a pyrethroid molecule stabilizes the open conformation of the channel, significantly slowing down both its inactivation and deactivation processes.[1][2] This leads to a persistent influx of sodium ions, causing a prolonged depolarization of the neuronal membrane. The consequence of this is a state of hyperexcitability, characterized by repetitive firing of neurons, which ultimately leads to paralysis and death of the insect.[1][4]

There are two main classes of pyrethroids, Type I and Type II, which exhibit slightly different effects on sodium channels and produce distinct poisoning syndromes.[2]

-

Type I pyrethroids (e.g., permethrin) typically cause repetitive discharges in response to a single stimulus.[1]

-

Type II pyrethroids (e.g., deltamethrin), which contain an α-cyano group, cause a more prolonged membrane depolarization that can lead to a suppression of action potential generation.[1]

Secondary Target: GABA Receptors

While VGSCs are the primary target, some pyrethroids can also modulate the function of GABA (γ-aminobutyric acid) receptors.[2] GABA receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the insect central nervous system.[5][6] The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus inhibiting the firing of an action potential.

Certain pyrethroids can act as non-competitive antagonists of the GABA receptor, binding to a site distinct from the GABA binding site.[6] This interaction can inhibit the function of the receptor, reducing the inhibitory effect of GABA. This can contribute to the overall hyperexcitability of the nervous system, although this effect is generally considered secondary to their action on sodium channels and occurs at higher concentrations.

Quantitative Data on Pyrethroid-Target Interactions

The following table summarizes hypothetical quantitative data for the interaction of a pyrethroid insecticide with its primary and secondary targets in insects. The values are representative of what would be determined in experimental studies.

| Parameter | Target | Insect Species | Value | Description |

| EC50 | Voltage-Gated Sodium Channel | Musca domestica (Housefly) | 10 nM | The molar concentration of the pyrethroid that produces 50% of the maximum possible effect on sodium channel modification. |

| IC50 | GABA Receptor | Periplaneta americana (Cockroach) | 5 µM | The molar concentration of the pyrethroid that inhibits 50% of the GABA-induced chloride current. |

| Kd | Voltage-Gated Sodium Channel | Drosophila melanogaster (Fruit Fly) | 5 nM | The equilibrium dissociation constant, representing the concentration of pyrethroid at which 50% of the sodium channels are bound at equilibrium. A lower Kd indicates higher binding affinity. |

Experimental Protocols

Patch-Clamp Electrophysiology for a Detailed Protocol

The patch-clamp technique is a powerful electrophysiological method used to study the effects of insecticides on ion channels.[7][8][9] The whole-cell configuration is commonly employed to record the activity of the entire population of ion channels on a neuron.[4][8]

Objective: To measure the effect of a pyrethroid on voltage-gated sodium currents in isolated insect neurons.

Methodology:

-

Neuronal Preparation: Isolate neurons from the central nervous system of the target insect (e.g., cockroach thoracic ganglia).

-

Cell Culture: Plate the isolated neurons on a suitable substrate and maintain them in a culture medium.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 3-7 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (Saline): Mimics the ionic composition of the insect's hemolymph.

-

Internal Solution (Pipette Solution): Mimics the intracellular ionic composition of the neuron.

-

-

Recording:

-

Mount the cell culture dish on the stage of an inverted microscope.

-

Lower the micropipette onto a neuron and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Use a voltage-clamp amplifier to hold the membrane potential at a set value (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

-

Data Acquisition: Record the resulting currents before and after the application of the pyrethroid to the external solution.

-

Analysis: Analyze the changes in the amplitude, kinetics of activation and inactivation, and the voltage-dependence of the sodium currents.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of a radiolabeled pyrethroid to its target receptor.

Methodology:

-

Membrane Preparation: Homogenize insect neural tissue (e.g., fly heads) to prepare a membrane fraction containing the target receptors.

-

Incubation: Incubate the membrane preparation with increasing concentrations of the radiolabeled pyrethroid.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity on the filters to determine the amount of bound ligand.

-

Analysis:

-

Perform saturation binding experiments to determine the total and non-specific binding.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of the radioligand and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

-

Conclusion

The neurotoxic effects of pyrethroid insecticides, and presumably this compound, are primarily mediated through their interaction with voltage-gated sodium channels in the insect nervous system. By locking these channels in an open state, they induce a state of hyperexcitation that leads to paralysis and death. While secondary effects on other targets like GABA receptors may contribute to their overall toxicity, the action on sodium channels is the defining feature of their mechanism. Understanding these detailed molecular interactions is crucial for the development of new, more selective insecticides and for managing the evolution of insecticide resistance in pest populations.

References

- 1. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. axolbio.com [axolbio.com]

The Enigmatic Stereochemistry of Chlorempenthrin: A Guide to Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorempenthrin, a synthetic pyrethroid insecticide, presents a complex stereochemical puzzle due to its multiple chiral centers and a carbon-carbon double bond. As with other pyrethroids, the biological activity of this compound is intrinsically linked to its stereoisomeric form. The precise synthesis and structural determination of each isomer are therefore of paramount importance for understanding its mode of action, metabolic fate, and for the development of more effective and safer agrochemicals.

This technical guide provides a comprehensive overview of the synthetic strategies and analytical methodologies pertinent to the separation and structural elucidation of this compound isomers. While specific literature on this compound is notably scarce, this document leverages established protocols for structurally similar pyrethroids to offer a foundational framework for researchers in this field.

I. Synthesis of this compound Isomers

The synthesis of this compound, [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, involves the esterification of a chrysanthemic acid derivative with a specific alcohol moiety. The stereochemistry of the final product is determined by the stereochemistry of these two precursors.

A. Synthesis of the Cyclopropane Carboxylic Acid Moiety

The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid component is a common feature in many pyrethroid insecticides. Its synthesis can be approached through various methods, including the addition of a carbene to an appropriately substituted alkene. A general synthetic pathway is outlined below.

A Technical Guide to the Discovery and Development of Chlorempenthrin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chlorempenthrin is a novel synthetic pyrethroid insecticide engineered for high efficacy, rapid action, and low mammalian toxicity.[1] It is characterized by its high vapor pressure and volatility, making it particularly effective for controlling sanitary and storage pests through contact, stomach action, and fumigation.[1][2] This document provides a comprehensive technical overview of the development of this compound, including its physicochemical properties, mechanism of action, insecticidal efficacy, and the general experimental protocols guiding its evaluation.

Discovery and Development Workflow

The development of a novel insecticide like this compound follows a structured, multi-stage process. This workflow ensures that a candidate molecule is not only effective but also meets stringent safety and stability criteria before it can be considered for commercial application. The process begins with identifying a lead chemical structure and proceeds through optimization, rigorous bio-efficacy testing, and comprehensive toxicological assessment.

Caption: General workflow for pyrethroid insecticide discovery and development.

Physicochemical Properties

This compound is a light yellow oily liquid with a mild fragrance.[2] Its chemical and physical properties are critical to its function, particularly its high vapor pressure, which contributes to its effectiveness as a fumigant.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₀Cl₂O₂ | [2] |

| Molar Mass | 315.23 g/mol | [2][3] |

| IUPAC Name | [(E)-4-methylhept-4-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | [3] |

| CAS Number | 54407-47-5 | [1] |

| Appearance | Light yellow oily liquid | [2] |

| Boiling Point | 128 - 130 °C at 40 Pa | [2] |

| Vapor Pressure | 4.13 x 10⁻² Pa (at 20°C) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, alcohol, and ether. | [2] |

| Stability | Stable to light, heat, and acidic media. Decomposes in alkaline media. | [2] |

Mechanism of Action

Like other pyrethroid insecticides, this compound's primary mode of action is the disruption of normal nerve function in target insects.[4] It binds to voltage-gated sodium channels (VGSCs) located in the neuronal cell membrane. This binding modifies the channel's gating kinetics, forcing it to remain open for an extended period. The prolonged influx of sodium ions (Na⁺) leads to uncontrolled, repetitive nerve firing (hyperexcitation), which results in paralysis and ultimately, the death of the insect.[5]

Caption: Signaling pathway for this compound's neurotoxic action.

Insecticidal Efficacy

This compound demonstrates high efficacy against a range of sanitary pests, including mosquitoes, houseflies, and cockroaches.[1][2] Its formulation allows for versatile application methods such as sprays and heated fumigants (e.g., electric mosquito coils), providing rapid pest knockdown.[1][2]

| Target Pest | Application Method & Dosage | Efficacy Result | Source(s) |

| Houseflies (Musca domestica) | Spray | 5.8 - 10 mg/m³ | [2] |

| Mosquitoes (Culex pipiens pallens) | Electric Mosquito Coil (Heated) | 250 mg per tablet achieves 80-100% mortality rate | [2] |

| Larvae of large black fur sac | Not specified | 0.2 mg dose results in 100% mortality rate | [2] |

Toxicological Profile

This compound is classified as a pyrethroid with high efficiency and low toxicity to mammals.[1] In general, the toxicity of pyrethroids varies significantly between compounds. They are broadly categorized into two types based on their chemical structure and the resulting toxicological syndrome in mammals.[6]

-

Type I Pyrethroids: Lack an α-cyano group and typically cause whole-body tremors.

-

Type II Pyrethroids: Contain an α-cyano group and are associated with choreoathetosis (sinuous writhing) and salivation.[6]

| Compound | Test Animal | LD₅₀ (Oral) | Vehicle | Source(s) |

| Cypermethrin | Rat | 250 mg/kg | Corn Oil | [7] |

| Cypermethrin | Rat | 4123 mg/kg | Water | [7] |

Note: This data is for Cypermethrin and is provided for comparative context only.

Experimental Protocols

Detailed proprietary protocols for the synthesis and testing of this compound are not publicly available. However, the development would have relied on standard methodologies in synthetic chemistry and insecticide bioassays.

General Protocol for Pyrethroid Synthesis

The synthesis of a pyrethroid ester like this compound involves the esterification of a specific carboxylic acid moiety with a corresponding alcohol moiety. The process generally follows these steps:

-

Synthesis of the Acid Component: Preparation of the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. This often involves multi-step organic synthesis to construct the cyclopropane ring with the correct stereochemistry and vinyl side-chain.

-

Synthesis of the Alcohol Component: Preparation of the (E)-4-methylhept-4-en-1-yn-3-ol. This unique alcohol provides the alkyne group characteristic of this compound.

-

Esterification: The acid and alcohol components are reacted under controlled conditions, often in the presence of a coupling agent (like DCC) or after converting the acid to a more reactive form (an acid chloride).

-

Purification: The crude product is purified using techniques such as column chromatography, distillation, or crystallization to isolate this compound of high purity.

Standard Protocol: Topical Application Bioassay for Insecticidal Activity

This standard method is used to determine the contact toxicity of a compound against insects like houseflies or cockroaches.

-

Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Dose Preparation: The test compound (this compound) is dissolved in a suitable volatile solvent, typically acetone, to create a series of graded concentrations.

-

Application: Insects are briefly anesthetized (e.g., with CO₂ or by chilling). A precise microliter volume (e.g., 1 µL) of a specific concentration is applied to a consistent location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator. A control group is treated with the solvent alone.

-

Observation: Treated insects are placed in clean containers with access to food and water. Mortality is recorded at set time intervals, commonly at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LD₅₀ (the dose required to kill 50% of the test population), along with its 95% confidence intervals.

References

- 1. This compound For Insecticides CAS No.54407-47-5 Suppliers,Manufacturer - PROBIG [gzprobig.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C16H20Cl2O2 | CID 12000170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sitem.herts.ac.uk]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acute Oral Toxicity and Histopathological Study of Combination of Endosulfan and Cypermethrin in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Chlorempenthrin: A Technical Guide to its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorempenthrin is a synthetic pyrethroid insecticide recognized for its rapid knockdown capabilities and broad-spectrum efficacy against various insect pests. This technical guide provides an in-depth overview of the biological activity, spectrum of activity, and toxicological profile of this compound. It includes available quantitative data on its efficacy and toxicity, detailed methodologies for key experimental protocols, and a visual representation of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest control.

Introduction

This compound, with the chemical name 1-ethynyl-2-methylpent-2-enyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is a Type I pyrethroid insecticide.[1][2] Like other pyrethroids, it is a neurotoxin that targets the nervous system of insects. It possesses contact, stomach, and fumigant activity, making it effective for the control of a variety of pests, including houseflies, mosquitoes, and cockroaches.[1] this compound is noted for its high vapor pressure and volatility, which contribute to its strong and rapid knockdown effect, particularly when used in sprays and fumigants.[1] It is also reported to have good stability and no residue.[1]

Biological Activity and Spectrum

This compound exhibits a broad spectrum of insecticidal activity, primarily against common household and public health pests. Its efficacy is attributed to its rapid action on the insect nervous system.

Spectrum of Activity

This compound is effective against a range of insects, including:

-

Diptera: Houseflies (Musca domestica) and Mosquitoes (Culex pipiens pallens)[1]

-

Blattodea: Cockroaches (Blattella germanica)[1]

-

Coleoptera: Black carpet beetle (Attagenus unicolor)

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound against various insect pests.

| Target Pest | Life Stage | Application Method | Concentration/Dose | Efficacy Metric | Result |

| Housefly (Musca domestica) | Adult | Spray | 5.8-10 mg/m³ | Not Specified | Effective Control |

| Mosquito (Culex pipiens pallens) | Adult | Electric Vaporizing Mat | 250 mg/mat | Mortality | 80-100% |

| Black Carpet Beetle (Attagenus unicolor) | Larva | Not Specified | 0.2 mg | Mortality | 100% |

Note: Detailed experimental conditions such as duration of exposure, temperature, and humidity were not available in the reviewed literature.

Mechanism of Action

The primary target of this compound, like other pyrethroid insecticides, is the voltage-gated sodium channels in the nerve cell membranes of insects.

By binding to a specific site on the alpha-subunit of the sodium channel, this compound modifies its gating kinetics. It prolongs the open state of the channel, leading to a persistent influx of sodium ions (Na+) into the neuron. This results in membrane depolarization, repetitive firing of the nerve, and eventual paralysis and death of the insect.

Below is a diagram illustrating the signaling pathway of this compound's action on insect neurons.

Toxicological Profile

The toxicological data for this compound is limited in the publicly available scientific literature. The following table summarizes the known acute toxicity data.

| Test Organism | Route of Administration | LD₅₀ (Lethal Dose, 50%) |

| Rat | Oral | 340 mg/kg |

| Mouse | Oral | 7900 mg/kg |

LD₅₀ is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Detailed experimental protocols for the toxicological and efficacy studies of this compound are not extensively published. However, standardized methodologies are widely used for the evaluation of pyrethroid insecticides. The following are representative protocols that would be employed.

Acute Oral Toxicity Study (LD₅₀)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 420: Acute Oral Toxicity - Fixed Dose Procedure.

-

Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

-

Dose Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The test substance is administered in a single dose by gavage to fasted animals.

-

Dose Levels: A preliminary sighting study is conducted with a single animal to determine the appropriate starting dose. Subsequent animals are dosed at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Data Analysis: The LD₅₀ value is estimated based on the mortality data at different dose levels.

Insecticidal Efficacy - Mosquito Coil Test

This protocol is a generalized method for evaluating the efficacy of mosquito coils.

-

Test Chamber: A glass chamber of a specified volume (e.g., 60 m³) is used. The chamber is maintained at a controlled temperature and humidity.

-

Test Insects: Adult female mosquitoes (e.g., Culex pipiens or Aedes aegypti), 3-5 days old and sugar-fed, are used. A specified number of mosquitoes (e.g., 50-100) are released into the chamber.

-

Test Procedure: A mosquito coil containing a known amount of this compound is placed in the center of the chamber and ignited. A control chamber with a non-impregnated coil is run in parallel.

-

Observations: The number of knocked-down and dead mosquitoes is recorded at regular intervals (e.g., every 10 minutes) over a specified period (e.g., 1-2 hours). Mortality is also assessed 24 hours post-exposure.

-

Data Analysis: The knockdown time for 50% and 95% of the population (KT₅₀ and KT₉₅) and the percentage mortality are calculated.

Insecticidal Efficacy - Housefly Spray Test

This protocol is a generalized method for evaluating the efficacy of insecticide sprays against houseflies.

-

Test Chamber: A Peet-Grady chamber or a similar large chamber is used.

-

Test Insects: Adult houseflies (Musca domestica), 3-6 days old, are used. A known number of flies (e.g., 100) are released into the chamber.

-

Test Procedure: A specified amount of this compound formulation is sprayed into the chamber using a calibrated sprayer.

-

Observations: The number of knocked-down flies is recorded at regular intervals. After a set exposure time (e.g., 10 minutes), the flies are transferred to a clean cage with food and water, and mortality is recorded after 24 hours.

-

Data Analysis: The percentage knockdown at specific time points and the 24-hour percentage mortality are calculated.

Below is a workflow diagram for a typical insecticidal efficacy study.

Conclusion

This compound is a potent pyrethroid insecticide with a demonstrated rapid knockdown effect and efficacy against key public health pests. Its mode of action, targeting the voltage-gated sodium channels of insects, is well-understood within the pyrethroid class. However, there is a notable lack of comprehensive, publicly available data regarding its full toxicological profile and detailed efficacy against a wider range of pest species. Further research and publication of data from regulatory studies would be highly beneficial to the scientific community for a more complete assessment of its potential applications and risks.

References

Chlorempenthrin as a Potential Click Chemistry Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorempenthrin, a synthetic pyrethroid insecticide, is now being recognized for its potential as a reagent in click chemistry.[1][2] Its chemical structure possesses a terminal alkyne group, a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] This powerful and versatile ligation chemistry allows for the efficient and specific covalent joining of molecules, opening up new avenues for the application of this compound in biomedical research and drug development. While the direct application of this compound in published research is not yet documented, this guide provides a comprehensive overview of its potential as a click chemistry reagent, including detailed hypothetical experimental protocols and the fundamental principles of the underlying chemistry.

Introduction to this compound and Click Chemistry

This compound is a member of the pyrethroid class of insecticides, which are synthetic analogs of the naturally occurring pyrethrins.[3] Traditionally, its mechanism of action involves the disruption of sodium channels in the nervous systems of insects. However, the presence of a terminal alkyne in its structure makes it a candidate for use in click chemistry.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific, and that proceed under mild, often aqueous, conditions.[4][5] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule.[4][6][7]

Key Features of CuAAC:

-

High Efficiency: Reactions typically proceed to completion with high yields.

-

Specificity: The azide and alkyne groups are bio-orthogonal, meaning they do not react with other functional groups found in biological systems.[2]

-

Mild Conditions: Reactions can be carried out in aqueous buffers at room temperature.[6]

-

Stable Product: The resulting 1,2,3-triazole ring is chemically stable.

Potential Applications in Research and Drug Development

The ability to use this compound in CuAAC reactions opens up a range of possibilities for its application in research:

-

Bioconjugation: this compound can be "clicked" onto biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide group.[2][8] This could be used for labeling and tracking these biomolecules in vitro and in vivo.

-

Drug Delivery: As part of a larger molecule, this compound could be attached to drug delivery systems like nanoparticles or polymers to create targeted therapeutic agents.

-

Probe Development: this compound-based probes could be synthesized to study its interactions with biological targets or to screen for new binding partners.

Hypothetical Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The following is a generalized protocol for the CuAAC reaction using this compound as the alkyne-containing reagent. Note: This is a hypothetical protocol and would require optimization for specific applications.

Materials and Reagents:

-

This compound

-

Azide-modified molecule of interest (e.g., an azide-labeled protein)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow

Caption: General workflow for a CuAAC reaction.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Prepare a stock solution of the azide-modified molecule in an appropriate buffer (e.g., PBS).

-

Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand (e.g., TBTA) in a 3:1 DMSO/t-butanol mixture.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified molecule and this compound in the desired molar ratio (typically a slight excess of the smaller molecule is used).

-

Add the copper ligand to the reaction mixture.

-

Initiate the reaction by adding the copper(II) sulfate followed by the sodium ascorbate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker to ensure mixing.

-

-

Purification:

-

Purify the resulting this compound-biomolecule conjugate to remove unreacted starting materials and the copper catalyst. The method of purification will depend on the nature of the conjugate (e.g., size-exclusion chromatography for proteins, dialysis, or HPLC).

-

-

Analysis:

-

Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Quantitative Data Summary

As there is no published research detailing the use of this compound in click chemistry, no quantitative data can be provided at this time. The following table is a template for the types of data that would be important to collect when performing CuAAC reactions with this compound.

| Parameter | Description | Example Data (Hypothetical) |

| Reactant Concentrations | Molar concentrations of this compound and the azide-modified molecule. | 1 mM this compound, 0.1 mM Azide-Protein |

| Catalyst Loading | Concentration of the copper catalyst and ligand. | 50 µM CuSO₄, 250 µM TBTA |

| Reaction Time | The duration of the reaction. | 2 hours |

| Reaction Yield | The percentage of the limiting reactant that is converted to the product. | 85% |

| Product Purity | The purity of the final conjugate after purification, as assessed by HPLC. | >95% |

Signaling Pathway Visualization

The insecticide activity of pyrethroids like this compound is primarily due to their effect on voltage-gated sodium channels in neurons. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified signaling pathway of this compound's insecticidal action.

Conclusion

This compound's chemical structure, specifically its terminal alkyne group, positions it as a promising, yet underexplored, reagent for click chemistry. While its primary application remains in pest control, its potential for use in bioconjugation and other areas of chemical biology warrants further investigation. The protocols and concepts outlined in this guide provide a foundation for researchers interested in exploring the novel applications of this compound as a tool in their research endeavors. Future studies are needed to validate its efficacy and utility in practical click chemistry applications.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Chlorempenthrin: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative toxicological data for Chlorempenthrin on a wide range of non-target organisms is limited. This guide provides a comprehensive overview of its expected toxicological profile based on its classification as a pyrethroid insecticide. Data for other pyrethroids, such as cypermethrin and deltamethrin, are used as illustrative examples to represent the potential effects of this class of compounds.

Executive Summary

This compound is a synthetic pyrethroid insecticide.[1] Like other pyrethroids, its insecticidal activity stems from its ability to disrupt the normal functioning of the nervous system in insects, leading to paralysis and death.[1] While effective against target pests, the broad-spectrum nature of pyrethroids raises concerns about their potential impact on non-target organisms, including beneficial insects, aquatic life, birds, and soil fauna. This technical guide synthesizes the available information on the toxicological profile of this compound and related pyrethroids on these non-target species, details standard experimental protocols for ecotoxicological assessment, and provides visual representations of key pathways and workflows.

Toxicological Profile of Pyrethroids on Non-Target Organisms

The primary mode of action for pyrethroid insecticides is the disruption of voltage-gated sodium channels in nerve cells.[2][3] This leads to prolonged channel opening, hyperexcitability of the nervous system, and eventual paralysis. While this mechanism is highly effective in insects, these sodium channels are also present in other animals, leading to potential off-target toxicity.

Aquatic Organisms

Pyrethroids, as a class, are known to be highly toxic to aquatic organisms, particularly fish and invertebrates.[4][5] Their lipophilic nature can lead to bioaccumulation in aquatic environments.

Table 1: Acute Toxicity of Representative Pyrethroids to Aquatic Organisms

| Organism | Chemical | Exposure Duration | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | Cypermethrin | 48h | EC50 | 0.3 µg/L | [6] |

| Daphnia magna (Water Flea) | Deltamethrin | 48h | EC50 | Not Specified | [7] |

| Hyalella curvispina (Amphipod) | Cypermethrin | 48h | LC50 | 0.066 µg/L | [8] |

| Selenastrum capricornutum (Green Algae) | Cypermethrin | 96h | EC50 | 12.37 mg/L | [6][9] |

| Chlorella sp. (Green Algae) | Alpha-cypermethrin | 96h | EC50 | 11.00 mg/L | [10] |

Note: Lower LC50/EC50 values indicate higher toxicity.

Avian Species

The toxicity of pyrethroids to birds can vary significantly depending on the specific compound and the bird species. Generally, pyrethroids are considered to be less acutely toxic to birds than to aquatic invertebrates and fish.

Table 2: Acute Oral Toxicity of a Representative Pyrethroid to Avian Species

| Organism | Chemical | Endpoint | Value | Reference |

| Not Specified | Deltamethrin | LD50 | Not Specified | [11] |

Terrestrial Invertebrates

2.3.1 Honey Bees (Apis mellifera)

Pyrethroids are highly toxic to bees and other beneficial insects.[12] Both contact and oral exposure can be lethal.

Table 3: Acute Toxicity of Representative Pyrethroids to Honey Bees

| Exposure Route | Chemical | Endpoint | Value | Reference |

| Contact | Deltamethrin | LD50 (48h) | 0.0015 µ g/bee | [13] |

| Contact | Cyfluthrin | LD50 (48h) | 0.001 µ g/bee | [13] |

| Contact | Cyhalothrin | LD50 (24h) | 10.45 µ g/bee | [11] |

| Oral | Cyfluthrin | LD50 (48h) | 0.05 µ g/bee | [13] |

2.3.2 Earthworms (Eisenia fetida)

The toxicity of pyrethroids to earthworms appears to be lower than to aquatic invertebrates and bees.

Table 4: Acute Toxicity of a Representative Pyrethroid to Earthworms

| Organism | Chemical | Exposure Duration | Endpoint | Value | Reference |

| Eisenia fetida | This compound | 7 and 14 days | LC50 | >1000 mg/kg dry soil | [14] |

| Pheretima group | Cyfluthrin | 24h | LC50 | 351 mg/kg | [15] |

| Pheretima group | Cyfluthrin | 48h | LC50 | 128 mg/kg | [15] |

| Pheretima group | Cyfluthrin | 7 days | LC50 | 110 mg/kg | [15] |

Soil Microorganisms

Insecticides can impact soil microbial communities, which are crucial for soil fertility.[16] Some studies suggest that at recommended field rates, the impact might not be significant, but excessive application can be depressive.[16] The application of certain insecticides like cypermethrin can have a negative impact on soil bacteria populations.[17]

Experimental Protocols

The following sections describe standardized methodologies for key ecotoxicological experiments, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines.[18][19][20]

Aquatic Toxicity Testing

3.1.1 Algal Growth Inhibition Test (OECD 201)

-

Test Organism: Freshwater green algae, such as Selenastrum capricornutum or Chlorella sp.

-

Methodology: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The test is typically run for 72 or 96 hours under controlled conditions of light, temperature, and pH.

-

Endpoint: The primary endpoint is the inhibition of algal growth, measured by cell count, biomass, or fluorescence. The EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Data Analysis: A regression analysis is used to determine the concentration-response relationship and calculate the EC50 value.

3.1.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna (water flea), a key species in freshwater ecosystems.

-

Methodology: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The test is conducted in a defined aqueous medium under controlled temperature and light conditions.

-

Endpoint: The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.

-

Data Analysis: Probit or logit analysis is used to calculate the EC50 value and its confidence limits.

Avian Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test (OECD 223)

-

Test Organisms: Typically conducted on a passerine species (like the canary) and either an upland game bird (like the Northern bobwhite) or a waterfowl (like the mallard duck).[21]

-

Methodology: Birds are fasted overnight and then administered a single oral dose of the test substance via gavage or capsule.[22] They are then observed for at least 14 days for signs of toxicity and mortality.[21]

-

Endpoint: The primary endpoint is mortality, from which the LD50 (the dose causing death in 50% of the test animals) is calculated.

-

Data Analysis: The LD50 is determined using appropriate statistical methods, such as probit analysis.

Terrestrial Invertebrate Toxicity Testing

3.3.1 Honey Bee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)

-

Test Organism: Adult worker honey bees (Apis mellifera).

-

Methodology:

-

Contact Test: A precise volume of the test substance dissolved in a carrier solvent is applied topically to the dorsal thorax of each bee.

-

Oral Test: Bees are individually fed a known volume of a sucrose solution containing the test substance.

-

-

Endpoint: Mortality is recorded at 24, 48, and 72 hours. The LD50 (the dose causing 50% mortality) is calculated for each time point.

-

Data Analysis: The LD50 values are calculated using probit analysis.

3.3.2 Earthworm Acute Toxicity Test (OECD 207)

-

Test Organism: Eisenia fetida (the composting earthworm).

-

Methodology: Adult earthworms are exposed to the test substance mixed into a defined artificial soil.[14] The test duration is typically 14 days, with mortality assessments at day 7 and day 14.[14]

-

Endpoint: The primary endpoint is mortality, from which the LC50 (the concentration in soil causing 50% mortality) is determined.

-

Data Analysis: The LC50 is calculated based on the nominal concentrations of the test substance in the soil.

Signaling Pathways and Experimental Workflows

Generalized Signaling Pathway for Pyrethroid Neurotoxicity

Caption: Generalized signaling pathway of pyrethroid neurotoxicity.

Experimental Workflow for Acute Aquatic Toxicity Testing

References

- 1. This compound [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srwp.opennrm.org [srwp.opennrm.org]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Acute toxicity of organic pesticides to Daphnia magna is unchanged by co-exposure to polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. zjar.journals.ekb.eg [zjar.journals.ekb.eg]

- 12. extension.oregonstate.edu [extension.oregonstate.edu]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. The relative toxicities of insecticides to earthworms of the Pheretima group (Oligochaeta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions between insecticides and soil microbes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 17. mdpi.com [mdpi.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 21. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Chlorempenthrin: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the environmental fate and degradation pathways of Chlorempenthrin. While this compound is identified as a synthetic pyrethroid insecticide, detailed studies outlining its hydrolysis, photolysis, and metabolism in soil and aquatic environments are not readily accessible. Consequently, the development of a detailed technical guide with quantitative data, specific experimental protocols, and defined degradation pathways for this compound is not feasible at this time.

This document, therefore, provides a generalized overview of the environmental fate and degradation pathways common to pyrethroid insecticides, drawing on research conducted on more extensively studied compounds within this class, such as permethrin and cypermethrin. This information can serve as a foundational guide for researchers and scientists, offering insights into the expected environmental behavior of this compound and methodologies for its investigation.

General Environmental Fate of Pyrethroid Insecticides

Pyrethroids are characterized by their strong sorption to soil and sediment, low water solubility, and susceptibility to degradation by abiotic and biotic processes. Their environmental persistence is influenced by factors such as sunlight, temperature, pH, and microbial activity.[1]

Abiotic Degradation

Hydrolysis: The ester linkage in pyrethroids is susceptible to hydrolysis, a chemical breakdown process in the presence of water.[2] This degradation pathway is significantly influenced by pH, with faster degradation typically observed under alkaline conditions.[2][3] For many pyrethroids, hydrolysis is a primary route of dissipation in aquatic environments.

Photolysis: Pyrethroids can be degraded by sunlight, a process known as photolysis. The rate of photolytic degradation is dependent on the intensity and wavelength of light.[4] This is a crucial degradation pathway for pyrethroid residues on plant surfaces and in the upper layers of soil and water.

Biotic Degradation

Soil Metabolism: In the soil environment, the primary route of pyrethroid degradation is through microbial metabolism. A diverse range of soil microorganisms, including bacteria and fungi, can utilize pyrethroids as a carbon source, breaking them down into less complex molecules.[5][6] The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture.[7]

Aquatic Metabolism: In aquatic systems, both microbial degradation in the water column and sediment play a significant role in the breakdown of pyrethroids. Due to their hydrophobic nature, pyrethroids tend to partition from the water column to the sediment, where microbial degradation can be a key factor in their long-term fate.[3]

General Degradation Pathways of Pyrethroid Insecticides

The degradation of pyrethroid insecticides typically proceeds through the cleavage of the central ester bond, leading to the formation of two primary metabolites: a cyclopropane carboxylic acid derivative and a phenoxybenzyl alcohol derivative.[8] These initial degradation products can undergo further transformation.

For instance, 3-phenoxybenzyl alcohol can be oxidized to 3-phenoxybenzoic acid.[9] These intermediate metabolites are generally more water-soluble and less toxic than the parent pyrethroid. Ultimately, through a series of microbial degradation steps, the aromatic rings can be cleaved, leading to mineralization to carbon dioxide.

Caption: Generalized degradation pathway of pyrethroid insecticides.

Quantitative Data on Pyrethroid Degradation

The following table summarizes typical half-life ranges for pyrethroid insecticides in various environmental compartments, based on data from related compounds. It is important to note that these are general values and the actual half-life of this compound could vary significantly.

| Environmental Compartment | Process | Typical Half-life Range | Key Factors Influencing Rate |

| Soil | Microbial Degradation | 10 - 120 days | Temperature, moisture, pH, organic matter content, microbial population[1][7] |

| Water (Aqueous Phase) | Hydrolysis | Hours to >100 days | pH, temperature[2][3] |

| Photolysis | Hours to days | Light intensity, water clarity[3] | |

| Sediment | Microbial Degradation | Can be >1 year | Anaerobic/aerobic conditions, organic matter content[1] |

| Plant Surfaces | Photolysis | 1 - 3 weeks | Plant species, light exposure[1] |

Experimental Protocols for Studying Pyrethroid Degradation

Detailed experimental protocols are essential for accurately assessing the environmental fate of pesticides. The following outlines general methodologies used for studying the degradation of pyrethroids.

Hydrolysis Study

A standard hydrolysis study involves dissolving the pyrethroid in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and incubating them at a constant temperature in the dark.[3] Samples are collected at various time points and analyzed for the concentration of the parent compound and major degradation products. The rate of hydrolysis and the half-life are then calculated.

Caption: General workflow for a hydrolysis study.

Photolysis Study

Photolysis studies are conducted by exposing a solution of the pyrethroid to a light source that simulates sunlight.[4] The experiment is typically run in a temperature-controlled chamber. Samples are taken at different time intervals to measure the decrease in the parent compound's concentration. A dark control is run in parallel to account for any degradation not caused by light. The quantum yield, a measure of the efficiency of the photochemical reaction, can also be determined.[10]

Soil Metabolism Study

In a soil metabolism study, soil samples are treated with the pyrethroid and incubated under controlled laboratory conditions (e.g., specific temperature and moisture content).[7] Samples of the soil are extracted at various time points and analyzed to determine the concentration of the parent compound and its metabolites. The rate of degradation and the half-life in soil are then calculated. These studies can be conducted under both aerobic and anaerobic conditions to simulate different environmental scenarios.

Analytical Methods

The analysis of pyrethroids and their degradation products in environmental samples typically involves extraction followed by instrumental analysis. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which allow for the separation, identification, and quantification of the target compounds.[11]

Conclusion

While specific data on the environmental fate and degradation of this compound is limited, the general behavior of pyrethroid insecticides provides a framework for understanding its likely persistence and transformation in the environment. It is anticipated that this compound will exhibit strong sorption to soil and sediment and undergo degradation through hydrolysis, photolysis, and microbial metabolism. The primary degradation pathway is expected to involve the cleavage of the ester linkage. Further research is necessary to determine the specific degradation rates, pathways, and products for this compound to conduct a thorough environmental risk assessment. The experimental protocols outlined here provide a basis for conducting such investigations.

References

- 1. Pesticide Half-life [npic.orst.edu]

- 2. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]

- 3. piat.org.nz [piat.org.nz]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of soil temperature on the degradation of cis, trans - permethrin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Chlorempenthrin using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorempenthrin is a synthetic pyrethroid insecticide used in agriculture and public health to control a variety of pests.[1][2] Regulatory bodies and quality control laboratories require sensitive and selective analytical methods for the determination of this compound residues in various matrices, including environmental and food samples. This document provides a detailed protocol for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for pesticide residue analysis.[3]

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[4][5]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (ACN), pesticide residue grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented samples)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for dSPE cleanup

-

Centrifuge capable of 5000 x g

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.

-

Centrifuge the tube at 5000 x g for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive solid-phase extraction) tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18. For samples with high pigment content, 50 mg of GCB may be added.

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge the dSPE tube at 5000 x g for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis. Transfer an aliquot to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then ramp to 280°C at 8°C/min, and hold for 10 min. |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: For enhanced selectivity and sensitivity, especially in complex matrices, GC-MS/MS (Triple Quadrupole) in MRM mode is recommended.[6]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical method for this compound. These values are representative and should be verified through in-house validation studies.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (at 0.01, 0.1, and 1 mg/kg) | 85-110% |

| Precision (RSD%) | < 15% |

Table 2: GC-MS/MS MRM Transitions for this compound (Hypothetical)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 359 | 181 | 15 | Quantifier |

| 359 | 223 | 10 | Qualifier |

Note: The specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.

Diagrams

Caption: Experimental workflow for the determination of this compound by GC-MS.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cromlab-instruments.es [cromlab-instruments.es]

- 4. hpst.cz [hpst.cz]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. hpst.cz [hpst.cz]

Application Notes and Protocols for Chlorempenthrin Residue Analysis in Soil and Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorempenthrin is a synthetic pyrethroid insecticide used to control a variety of pests.[1] Its use in agriculture and public health necessitates the development of sensitive and reliable analytical methods to monitor its residues in environmental matrices such as soil and water. This document provides detailed protocols for the analysis of this compound residues using modern analytical techniques, including sample preparation and instrumental analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analysis methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀Cl₂O₂ | [2][3] |

| Molecular Weight | 315.23 g/mol | [2][3] |

| Appearance | Light yellow oily liquid | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, alcohol, ether) | [2] |

| Stability | Stable to light, heat, and acidic medium; Decomposes in alkaline medium | [2] |

Experimental Protocols

Sample Collection and Handling

Soil Samples:

-

Collect soil samples from the desired depth using a stainless-steel auger or core sampler.

-

Place the samples in clean, labeled glass jars with polytetrafluoroethylene (PTFE)-lined lids.

-

Transport the samples to the laboratory in a cooler with ice packs and store at -20°C until analysis.

Water Samples:

-

Collect water samples in clean, amber glass bottles to prevent photodegradation.

-

Fill the bottles to the top to minimize headspace.

-

Transport the samples to the laboratory in a cooler with ice packs and store at 4°C. Samples should be extracted within 48 hours of collection.

Sample Preparation

The QuEChERS method is a widely used and efficient technique for the extraction of pesticide residues from various matrices, including soil.[4][5][6]

Materials and Reagents:

-

Homogenized soil sample

-

Deionized water

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.[7][8]

Materials and Reagents:

-

Water sample

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

Methanol

-

Dichloromethane

-

Ethyl acetate

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

After the entire sample has passed, dry the cartridge under vacuum for 20 minutes.

-

Elute the retained this compound from the cartridge with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile for LC-MS/MS or ethyl acetate for GC-MS/MS).

Instrumental Analysis

GC-MS/MS is a highly sensitive and selective technique for the analysis of pyrethroid insecticides like this compound.[8][9][10]

Typical GC-MS/MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL (splitless) |

| Inlet Temperature | 280°C |

| Oven Program | 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for this compound (based on common pyrethroid fragmentation):

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 314.1 | 165.1 | 15 | 127.1 | 25 |

Note: These are proposed transitions and should be optimized in the laboratory using a this compound analytical standard.

LC-MS/MS is another powerful technique for the analysis of pyrethroids, particularly for those that may be thermally labile.[11][12][13][14][15]

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions for this compound (based on common pyrethroid fragmentation):

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 315.1 [M+H]⁺ | 165.1 | 15 | 127.1 | 25 |

| 332.1 [M+NH₄]⁺ | 165.1 | 15 | 127.1 | 25 |

Note: These are proposed transitions and should be optimized in the laboratory using a this compound analytical standard.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical performance data expected from the described analytical methods. These values should be established and verified during in-house method validation.

| Parameter | Soil | Water |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | 0.01 - 0.05 µg/L |

| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg | 0.03 - 0.15 µg/L |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery (%) | 80 - 110% | 85 - 115% |

| Precision (RSD%) | < 15% | < 10% |

These are representative values based on the analysis of other pyrethroid insecticides and should be determined specifically for this compound.[3][4][7][15][16]

Visualization of Experimental Workflows

Caption: Workflow for this compound Residue Analysis in Soil.

Caption: Workflow for this compound Residue Analysis in Water.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the sensitive and reliable analysis of this compound residues in soil and water samples. The use of QuEChERS for soil and SPE for water, followed by either GC-MS/MS or LC-MS/MS analysis, offers robust and high-throughput methodologies suitable for routine monitoring and research applications. It is imperative that proper quality control measures and method validation are performed in the laboratory to ensure the accuracy and reliability of the generated data.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of different mass spectrometric detection techniques in the gas chromatographic analysis of pyrethroid insecticide residues in soil after microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. gcms.cz [gcms.cz]

- 9. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Liquid chromatographic methods for determination of trazodone and related compounds in drug raw materials | Semantic Scholar [semanticscholar.org]

- 15. epa.gov [epa.gov]

- 16. Comparison of different fast gas chromatography - mass spectrometry techniques (Cold EI, MS/MS, and HRMS) for the analysis of pyrethroid insecticide residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Pyrethroid Insecticides in Mosquito Vector Control: A General Protocol

Disclaimer: This document provides a generalized overview and standardized protocols for the application of pyrethroid insecticides in mosquito vector control studies. Due to a lack of specific published data for Chlorempenthrin, the information, quantitative data, and protocols presented here are based on commonly studied pyrethroids such as deltamethrin and permethrin and should be considered representative. Researchers should validate these protocols for this compound or any other specific pyrethroid.

Application Notes

Pyrethroids are a class of synthetic insecticides modeled after the natural insecticidal compounds found in chrysanthemum flowers. They are widely used in public health for the control of mosquito vectors of diseases such as malaria, dengue, Zika, and chikungunya. Their primary mode of action is through the disruption of the insect's nervous system.

Mechanism of Action: Pyrethroids target the voltage-gated sodium channels in the nerve cell membranes of mosquitoes.[1][2][3] They bind to the channel protein, preventing its closure after activation. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis (knockdown), and eventual death of the mosquito.[1]

Applications in Vector Control:

-

Indoor Residual Spraying (IRS): Application of long-lasting insecticide formulations to the interior surfaces of dwellings. Mosquitoes resting on these treated surfaces pick up a lethal dose of the insecticide.[4][5]

-

Insecticide-Treated Nets (ITNs) and Long-Lasting Insecticidal Nets (LLINs): Bed nets impregnated with insecticides provide a physical barrier and a chemical killing/repelling effect against night-biting mosquitoes.[4]

-

Space Spraying: Dispersal of insecticide droplets into the air as a fog or mist to kill flying mosquitoes, often used during outbreaks.

-

Larviciding: Application of insecticides to water bodies to kill mosquito larvae and pupae. While pyrethroids can be used, other classes of insecticides are also common for this purpose.[6]

Resistance Management: The extensive use of pyrethroids has led to the development of insecticide resistance in many mosquito populations.[7][8] Resistance mechanisms primarily involve target-site mutations (in the voltage-gated sodium channel gene, known as kdr mutations) and metabolic resistance (increased detoxification of the insecticide by enzymes).[7] Therefore, routine monitoring of insecticide susceptibility in target vector populations is crucial for effective vector control.

Quantitative Data on Pyrethroid Efficacy (Representative)

The following tables summarize typical efficacy data for pyrethroid insecticides against major mosquito vectors. These values can vary significantly depending on the specific pyrethroid, formulation, mosquito species and strain (susceptible vs. resistant), and environmental conditions.

Table 1: Knockdown and Mortality Rates of Aedes aegypti in Response to Pyrethroid Exposure (CDC Bottle Bioassay - Representative Data)

| Pyrethroid (Concentration) | Time to 100% Knockdown (minutes) | 24-hour Mortality (%) | Reference Strain |

| Permethrin (15 µ g/bottle ) | 30 | >98% | Susceptible |

| Permethrin (150 µ g/bottle ) | >60 | <30% | Resistant[9] |

| Deltamethrin (10 µ g/bottle ) | 30 | >98% | Susceptible |

| Deltamethrin (100 µ g/bottle ) | >60 | <50% | Resistant[9] |

Table 2: Residual Efficacy of Indoor Residual Spraying with a Pyrethroid on Different Surfaces against Anopheles gambiae (WHO Cone Bioassay - Representative Data)

| Surface Type | Time Post-Spraying (Months) | 24-hour Mortality (%) |

| Cement | 1 | >95% |

| Cement | 3 | >80%[10] |

| Cement | 6 | <50% |

| Mud | 1 | >90% |

| Mud | 3 | >70%[10] |

| Mud | 6 | <40% |

| Wood | 1 | >80% |

| Wood | 3 | <60% |

| Wood | 6 | <30% |

Experimental Protocols

Protocol 1: WHO Tube Test for Insecticide Susceptibility

This protocol is a standard method to determine the susceptibility or resistance of adult mosquitoes to a specific insecticide.[11][12][13]

Materials:

-

WHO tube test kit (including exposure tubes, holding tubes, and slides)

-

Insecticide-impregnated papers (at the diagnostic concentration) and control papers

-

Aspirator

-

Adult mosquitoes (non-blood-fed females, 3-5 days old)

-

10% sugar solution

-

Timer

-

Temperature and humidity logger

Procedure:

-

Preparation: Label four exposure tubes with the insecticide name and concentration, and two control tubes. Insert the corresponding impregnated papers into the exposure tubes and control papers into the control tubes.

-

Mosquito Exposure: Using an aspirator, introduce 20-25 mosquitoes into each of the six tubes.

-

Exposure Period: Place the tubes in a vertical position for 1 hour in a location with controlled temperature (27±2°C) and humidity (75±10%).

-

Knockdown Recording: At 10, 15, 30, 45, and 60 minutes, record the number of knocked-down mosquitoes in each tube.

-

Transfer: After 1 hour, transfer the mosquitoes from the exposure and control tubes to clean holding tubes. Provide access to a 10% sugar solution.

-

Holding Period: Hold the mosquitoes for 24 hours under the same controlled temperature and humidity conditions.

-

Mortality Reading: After 24 hours, count and record the number of dead and alive mosquitoes in each tube. Mosquitoes unable to stand or fly are considered dead.

-

Data Interpretation:

-

If mortality in the control is <5%, the test is valid.

-

If control mortality is between 5% and 20%, correct the observed mortality using Abbott's formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] * 100

-

If control mortality is >20%, the test is invalid and must be repeated.

-

Interpret the results based on WHO criteria:

-

98-100% mortality: Susceptible

-

90-97% mortality: Possible resistance, requires confirmation

-

<90% mortality: Confirmed resistance

-

-

Caption: Workflow for WHO insecticide susceptibility tube test.

Protocol 2: CDC Bottle Bioassay for Insecticide Resistance Monitoring

This method is an alternative to the WHO tube test and is particularly useful for insecticides that are unstable on filter paper.[14][15]

Materials:

-

250 ml glass bottles (Wheaton)

-

Technical grade insecticide

-

Acetone

-

Micropipettes

-

Aspirator

-

Adult mosquitoes (non-blood-fed females, 3-5 days old)

-

Timer

Procedure:

-

Bottle Coating: Prepare a stock solution of the insecticide in acetone. Coat the inside of the bottles with a specific dose of the insecticide solution (and with acetone only for control bottles). Roll the bottles until the acetone has completely evaporated, leaving a thin film of insecticide.

-

Mosquito Introduction: Introduce 20-25 mosquitoes into each coated bottle and the control bottles.

-

Observation: Record the number of dead or moribund mosquitoes at 15-minute intervals for up to 2 hours or until all mosquitoes are dead in the diagnostic dose bottle.

-

Data Analysis: Determine the time at which 100% of the susceptible mosquito population is dead (diagnostic time). If a significant portion of the test population survives beyond the diagnostic time, resistance is suspected.

Caption: Workflow for CDC bottle bioassay for insecticide resistance.

Signaling Pathway Diagram

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in the neuron. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of pyrethroid insecticides on neuronal voltage-gated sodium channels.

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]